
NDI-091143
Übersicht
Beschreibung
NDI-091143 ist ein potenter und hoch affiner Inhibitor der humanen ATP-Citrat-Lyase (ACLY). Dieses Enzym spielt eine entscheidende Rolle im Stoffwechselweg, der Citrat in Acetyl-CoA umwandelt, einem wichtigen Vorläufer für die Lipidbiosynthese. This compound hat aufgrund seiner Fähigkeit, ACLY mit hoher Spezifität und Potenz zu hemmen, ein großes Potenzial in der wissenschaftlichen Forschung gezeigt .
Wirkmechanismus
Target of Action
NDI-091143 is a potent and high-affinity inhibitor of the enzyme ATP-citrate lyase (ACLY) . ACLY is a critical enzyme at the intersection of glucose and lipid metabolism . It is often upregulated or activated in cancer cells to accelerate lipid synthesis and promote tumor progression .
Mode of Action
This compound inhibits ACLY catalysis allosterically . It achieves this by stabilizing large conformational changes in the citrate domain of ACLY, which indirectly block the binding and recognition of citrate . This results in the inhibition of ACLY’s catalytic activity .
Biochemical Pathways
ACLY acts as a physiological shunt between glucose metabolism and fatty acid synthesis by producing acetyl-CoA . By inhibiting ACLY, this compound disrupts this critical metabolic pathway, affecting both glucose metabolism and lipid synthesis .
Result of Action
The inhibition of ACLY by this compound has been shown to have significant effects on cell viability. For instance, in thyroid cancer cell lines FTC-133 and 8505C, ACLY inhibitors suppressed monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner . This suggests that this compound could potentially be used as a therapeutic strategy for certain types of cancer .
Biochemische Analyse
Biochemical Properties
NDI-091143 plays a significant role in biochemical reactions, particularly as an inhibitor of the ATP-citrate lyase enzyme . This enzyme is crucial at the intersection of glucose and lipid metabolism . This compound interacts with this enzyme, disrupting its function and thereby influencing various biochemical processes .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes . For instance, in thyroid cancer cell lines, this compound was found to suppress monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-citrate lyase . It inhibits the catalysis of ACLY allosterically by stabilizing large conformational changes in the citrate domain, which indirectly blocks the binding and recognition of citrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of ATP-citrate lyase . It interacts with this enzyme, which plays a crucial role in the intersection of glucose and lipid metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von NDI-091143 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie (MS) würden verwendet, um die Qualität und Konsistenz des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Reaktionstypen: NDI-091143 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Sulfonamid- und Estergruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen starke Säuren und Basen, Oxidationsmittel und Reduktionsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den jeweiligen Reaktionsbedingungen ab. Beispielsweise kann die Hydrolyse der Estergruppe zur Bildung der entsprechenden Carbonsäure führen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Rolle von ACLY in Stoffwechselwegen zu untersuchen. In der Biologie hilft es beim Verständnis der Regulation der Lipidbiosynthese. In der Medizin wird this compound auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen und bestimmten Krebsarten untersucht. In der Industrie kann es bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt werden .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es allosterisch die ATP-Citrat-Lyase hemmt. Es stabilisiert große Konformationsänderungen im Enzym, wodurch die Citratbindung indirekt gestört wird. Diese Hemmung führt zu einer Verringerung der Acetyl-CoA-Produktion, was wiederum die Lipidbiosynthese beeinflusst. Die beteiligten molekularen Ziele und Pfade umfassen das ACLY-Enzym und die nachgeschalteten Stoffwechselwege, die auf Acetyl-CoA angewiesen sind .
Wissenschaftliche Forschungsanwendungen
NDI-091143 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of ACLY in metabolic pathways. In biology, it helps in understanding the regulation of lipid biosynthesis. In medicine, this compound is being investigated for its potential therapeutic applications in treating metabolic disorders and certain types of cancer. In industry, it can be used in the development of new drugs and therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
NDI-091143 ist einzigartig in seiner hohen Affinität und Spezifität für ACLY im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
- Hydroxycitrat-Tripotassiumhydrat
- Bempedoinsäure
- MEDICA16
Diese Verbindungen hemmen ebenfalls ACLY, unterscheiden sich jedoch in ihrer chemischen Struktur, ihren Wirkmechanismen und ihrer Potenz. This compound zeichnet sich durch seinen allosterischen Hemmmechanismus und seine hohe Bindungsaffinität aus .
Eigenschaften
IUPAC Name |
methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSHUWHIDBZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NDI-091143?
A: this compound is a potent and selective inhibitor of ATP citrate lyase (ACLY). [, , ] While the exact binding mechanism is still under investigation, cryo-electron microscopy studies have provided structural insights into its interaction with human ACLY. [] this compound is believed to bind to an allosteric site on the enzyme, inducing conformational changes that hinder its catalytic activity. []
Q2: What are the downstream effects of ACLY inhibition by this compound?
A: ACLY is a key enzyme responsible for converting citrate to acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. [] By inhibiting ACLY, this compound reduces the availability of acetyl-CoA, ultimately leading to decreased lipid production. [, ] This mechanism has shown promise in preclinical studies for treating conditions like dyslipidemia, cancer, and hepatic steatosis. []
Q3: Are there any structural analogs of this compound with improved characteristics?
A: Researchers have explored structural modifications to this compound to improve its properties. For instance, a novel macrocyclic compound (compound 2 in the study) was developed using a "ring-closing" strategy based on the this compound structure. [] This modification significantly enhanced the metabolic stability of the compound in human liver microsomes compared to this compound. []
Q4: Has this compound shown efficacy in preclinical models of disease?
A: While specific data on this compound's in vivo efficacy isn't provided in the excerpts, research highlights the potential of ACLY inhibitors in general. For instance, BMS-303141, another ACLY inhibitor, demonstrated promising results in a diabetic mouse model by reducing renal lipid accumulation and inflammation. [] Furthermore, studies show that inhibiting ACLY can induce apoptosis in thyroid cancer cells and enhance the effects of the chemotherapy drug sorafenib. []
Q5: Does inhibiting fatty acid metabolism with this compound impact cellular processes beyond lipid production?
A: Research suggests that this compound, through ACLY inhibition and subsequent reduction in acetyl-CoA levels, can influence cellular senescence. [] Specifically, using this compound to suppress acetyl-CoA production was found to accelerate senescence in human umbilical vein endothelial cells. [] This highlights the intricate link between fatty acid metabolism, acetyl-CoA availability, and cellular processes like senescence.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




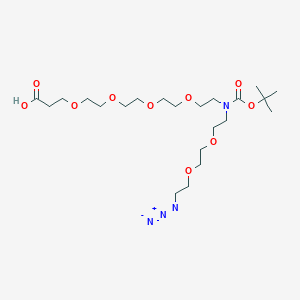
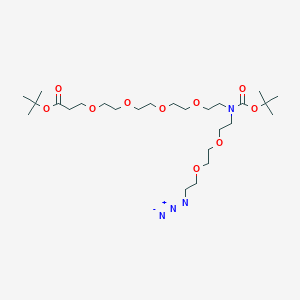
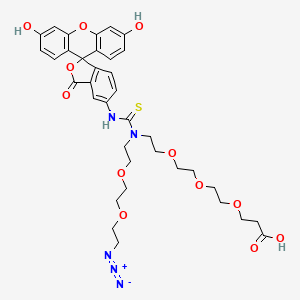
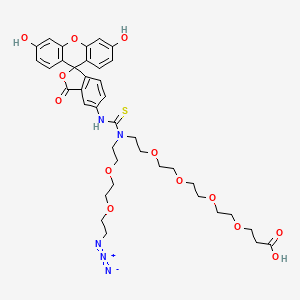

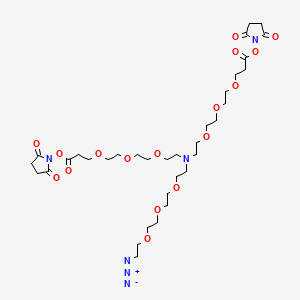
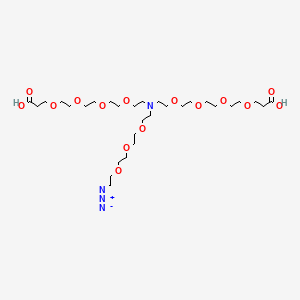

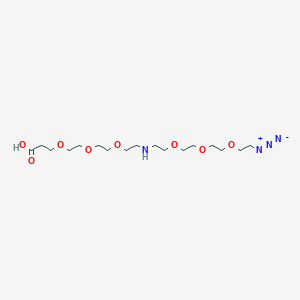
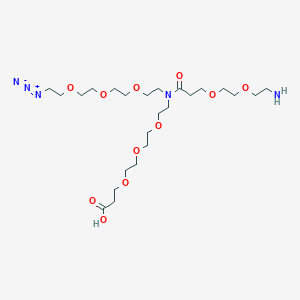
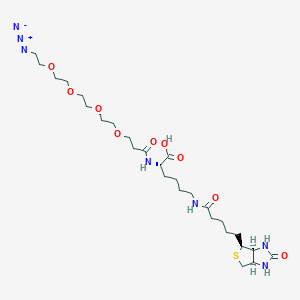
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
